molecular formula C11H17N B1348516 N-(pentan-2-yl)aniline CAS No. 2716-62-3

N-(pentan-2-yl)aniline

Cat. No.: B1348516
CAS No.: 2716-62-3
M. Wt: 163.26 g/mol
InChI Key: HULIKQJHXKLBMI-UHFFFAOYSA-N
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Description

“N-(pentan-2-yl)aniline” is a chemical compound with the CAS Number: 2716-62-3 . It has a molecular weight of 163.26 . The compound is a liquid at room temperature .


Synthesis Analysis

The synthesis of “this compound” derivatives involves modifying aniline monomers with various characteristics . This allows for the study of the effect of the substituent on the respective polymer . A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, were synthesized and characterized .


Molecular Structure Analysis

The structures and composition of the polymers synthesized were confirmed by elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .


Chemical Reactions Analysis

The polymers exist in protonated emeraldine forms . The surface morphology of the resulting polymers changed from a heterogeneous hierarchical to spherical structure upon changing the substituent in the aniline monomers .


Physical and Chemical Properties Analysis

“this compound” is soluble in common organic solvents, so it can be used to make films . It has unique properties such as redox activity, acid–base properties, electronic and ionic conductivity, and high general stability and thermal stability .

Scientific Research Applications

Green Chemistry and Catalysis

The study by Xu Dan-qian (2011) showcases the utilization of N-(pentan-2-yl)aniline derivatives in the synthesis of pendimethalin, a widely used herbicide. By employing acidic ionic liquids as catalysts, this research highlights a green chemistry approach, emphasizing the importance of this compound derivatives in the development of environmentally friendly catalytic processes. The ability to reuse the catalysts multiple times without significant loss of activity presents a promising avenue for sustainable industrial applications Xu Dan-qian, 2011.

Advanced Materials and Polymerization

In the field of materials science, Guo et al. (2005) explored the electrochemical polymerization of aniline in the presence of sodium dodecyl sulfate (SDS) admicelles. This study reveals that this compound derivatives can influence the polymerization process, affecting the catalytic efficiency and the morphology of polyaniline films. The addition of n-pentanol was found to regulate the size of nanoparticles within the films, suggesting that derivatives of this compound play a crucial role in tailoring the properties of conductive polymers for specific applications Guo et al., 2005.

Organic Synthesis and Chemical Reactions

Research by Shimizu et al. (2021) demonstrates the synthetic versatility of this compound derivatives through the development of a novel catalytic process for synthesizing 1-(hetero)aryl-2,2,2-trichloroethanols. Using a palladium catalyst coordinated with an N-heterocyclic carbene derived from this compound, this work opens new pathways for creating bioactive compounds, highlighting the compound's significance in facilitating complex organic transformations Shimizu et al., 2021.

Environmental Chemistry and Herbicide Research

A study by Kpagh et al. (2016) focuses on the environmental behavior of pendimethalin, a derivative of this compound, examining its sorption kinetics in soil. This research provides critical insights into the environmental fate of pendimethalin, illustrating the broader implications of this compound derivatives in agricultural practices and their potential impact on water contamination Kpagh et al., 2016.

Mechanism of Action

The electrical properties of the polymers were studied and their high sensitivity to moisture and ammonia was demonstrated . The impact of the substituent on the polymer characteristics is rationalized in terms of steric and electronic effects .

Safety and Hazards

The safety data sheet for “N-(pentan-2-yl)aniline” indicates that it is a combustible liquid . It may cause an allergic skin reaction and serious eye damage . It may cause drowsiness or dizziness and is suspected of causing genetic defects and cancer . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The results of the studies showed the prospects of using thin polymer films in the design of chemical sensors . There is a significant potential of PANI application in medicine and heterogeneous catalysis . One of the ways to overcome the low solubility of PANI involves the functionalization of PANI that makes it possible to increase the solubility while retaining many of its important properties .

Biochemical Analysis

Biochemical Properties

N-(pentan-2-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific enzyme and the context of the reaction .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in the detoxification processes, thereby impacting the cell’s ability to handle oxidative stress and other metabolic challenges .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing the activity of certain detoxification enzymes. At high doses, this compound can exhibit toxic or adverse effects, including liver damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various biotransformation reactions, including hydroxylation and dealkylation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .

Properties

IUPAC Name

N-pentan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-7-10(2)12-11-8-5-4-6-9-11/h4-6,8-10,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULIKQJHXKLBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334306
Record name N-(pentan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2716-62-3
Record name N-(pentan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(1-methylbutyl)aniline was prepared from aniline and propan-2-one using the same method as in Example 2i)a).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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